molecular formula C32H36N2O11 B12776202 Bkf1G6X9LO CAS No. 24136-30-9

Bkf1G6X9LO

Cat. No.: B12776202
CAS No.: 24136-30-9
M. Wt: 624.6 g/mol
InChI Key: STAHNFFHFRNPMD-BTKVJIOYSA-N
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Description

The compound “Bkf1G6X9LO” is also known as CI-680, (E)-. It has a molecular formula of C26H28N2O4.C6H8O7 and a molecular weight of 624.635. This compound is achiral and contains no defined stereocenters

Preparation Methods

The preparation of Bkf1G6X9LO involves several synthetic routes. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

Bkf1G6X9LO undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Bkf1G6X9LO has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Bkf1G6X9LO involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Bkf1G6X9LO can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

The uniqueness of this compound lies in its specific molecular configuration and the resulting biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

24136-30-9

Molecular Formula

C32H36N2O11

Molecular Weight

624.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C26H28N2O4.C6H8O7/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-17H,7,18-19H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

STAHNFFHFRNPMD-BTKVJIOYSA-N

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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